ARN14988

Description

Properties

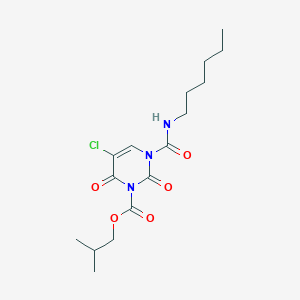

IUPAC Name |

2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVLSEVDIRSYGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARN14988: A Selective Acid Ceramidase Inhibitor for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and selective inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that plays a critical role in sphingolipid metabolism. Acid ceramidase catalyzes the hydrolysis of ceramide into sphingosine, which is subsequently phosphorylated to form sphingosine-1-phosphate (S1P). The balance between pro-apoptotic ceramide and pro-survival S1P is a crucial determinant of cell fate. In many cancers, including melanoma, aCDase is upregulated, leading to decreased ceramide levels and increased S1P levels, which promotes tumor cell proliferation, survival, and resistance to chemotherapy. This compound, by inhibiting aCDase, shifts this balance back towards ceramide accumulation, thereby inducing apoptosis and sensitizing cancer cells to conventional therapies. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and its effects on cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound.

Table 1: In Vitro and In-Cellular Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| IC50 (in vitro) | 12 nM | Recombinant human acid ceramidase | [1][2] |

| IC50 (in vitro) | 12.8 nM | Human enzyme | [3] |

| IC50 (in cells) | 1.5 µM | A375 melanoma cells | [1] |

Table 2: Cytotoxic and Synergistic Effects of this compound in Melanoma Cell Lines

| Cell Line | Phenotype | This compound EC50 | Synergistic with | Not Synergistic with | Reference |

| A375 | Invasive | 41.8 µM | - | 5-Fluorouracil, Vemurafenib, Paclitaxel, Dacarbazine, Cisplatin | [2][4] |

| G361 | Proliferative | 67.7 µM | 5-Fluorouracil, Vemurafenib, Paclitaxel | Dacarbazine, Cisplatin | [2][4] |

Signaling Pathways and Experimental Workflows

Acid Ceramidase Signaling Pathway in Cancer

Acid ceramidase plays a pivotal role in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). In cancer cells, this balance is often shifted towards cell survival.

Caption: Acid Ceramidase Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Acid Ceramidase Activity Assay

This workflow outlines the key steps for determining the in vitro inhibitory activity of this compound against acid ceramidase.

Caption: Workflow for determining the in vitro IC50 of this compound.

Experimental Workflow: Analysis of Drug Synergy using the Chou-Talalay Method

This workflow details the process of evaluating the synergistic effects of this compound with other anti-cancer drugs.

Caption: Workflow for assessing drug synergy with this compound.

Experimental Protocols

In Vitro Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is adapted from established methods for measuring acid ceramidase activity.

Materials:

-

Recombinant human acid ceramidase

-

Fluorogenic ceramide substrate (e.g., Rbm14-12)

-

This compound

-

Assay Buffer: 25 mM Sodium Acetate, pH 4.5

-

Stop Solution: Methanol

-

Developing Solution: 2.5 mg/mL Sodium Periodate (NaIO4) in 100 mM Glycine-NaOH buffer, pH 10.6

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions.

-

Add the recombinant human acid ceramidase to each well.

-

Initiate the reaction by adding the fluorogenic ceramide substrate to each well. The final reaction volume is typically 100 µL.

-

Incubate the plate at 37°C for 1-3 hours.

-

Stop the reaction by adding 25 µL of methanol to each well.

-

Add 100 µL of the developing solution to each well and incubate in the dark at 37°C for 1 hour.

-

Measure the fluorescence at an excitation wavelength of 355-360 nm and an emission wavelength of 446-460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Acid Ceramidase Activity Assay

Materials:

-

Melanoma cell lines (e.g., A375)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorogenic ceramide substrate

-

This compound

-

Methanol

-

Developing Solution (as above)

-

96-well clear-bottom black plates

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound and the fluorogenic substrate (final concentration ~20 µM).

-

Incubate the plate at 37°C in a CO2 incubator for 3 hours.[1]

-

Stop the reaction by adding 25 µL of methanol to each well.[1]

-

Add 100 µL of the developing solution to each well and incubate in the dark at 37°C for 1 hour.[1]

-

Measure the fluorescence as described in the in vitro assay.

-

Determine the cellular IC50 value of this compound.

Analysis of Drug Synergy (Chou-Talalay Method)

Materials:

-

Melanoma cell lines (e.g., G361)

-

This compound

-

Other anti-cancer drugs (e.g., 5-Fluorouracil, Vemurafenib, Paclitaxel)

-

Cell viability assay reagent (e.g., MTT)

-

96-well plates

-

CompuSyn software or similar for data analysis

Procedure:

-

Determine the EC50 values for this compound and each of the other drugs individually.

-

Design a combination experiment with a constant ratio of the two drugs based on their EC50 values (e.g., equipotent ratio).

-

Seed cells in 96-well plates and treat them with serial dilutions of each drug alone and in combination.

-

After a specified incubation period (e.g., 72 hours), assess cell viability using an MTT assay.

-

Analyze the dose-response data using the Chou-Talalay method to calculate the Combination Index (CI).[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[4]

Lipid Extraction and Mass Spectrometry for Sphingolipid Analysis

Materials:

-

Treated and untreated melanoma cells

-

Methanol

-

Chloroform

-

Internal standards for sphingolipids

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest cells and wash with PBS.

-

Perform a single-phase extraction by adding a mixture of chloroform:methanol (1:2, v/v) containing internal standards to the cell pellet.

-

Vortex and incubate to ensure complete extraction.

-

Centrifuge to pellet the cellular debris.

-

Transfer the supernatant (lipid extract) to a new tube and dry it under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

-

Analyze the sphingolipid profile using a suitable LC-MS/MS method with multiple reaction monitoring (MRM) to quantify ceramide and S1P levels.

Conclusion

This compound is a valuable research tool for investigating the role of acid ceramidase and the sphingolipid rheostat in cancer biology. Its high potency and selectivity make it a suitable candidate for further preclinical and potentially clinical development, particularly in combination with existing anti-cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies.

References

- 1. Fluorogenic ceramidase activity assay in intact cells [bio-protocol.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. A simple and rapid method for extraction and measurement of circulating sphingolipids using LC–MS/MS: a targeted lipidomic analysis - ProQuest [proquest.com]

- 4. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Discovery and Synthesis of ARN14988

This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, a potent acid ceramidase inhibitor.

Introduction to this compound

This compound is a small molecule inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in sphingolipid metabolism.[1][2] Acid ceramidase, also known as N-acetylsphingosine amidohydrolase (ASAH1), is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a fatty acid.[1][2] Sphingosine can be further phosphorylated to sphingosine-1-phosphate (S1P), a signaling lipid involved in cell proliferation, survival, and migration.[3][4] In several types of cancer, including melanoma and glioblastoma, the expression and activity of acid ceramidase are elevated, leading to decreased levels of the pro-apoptotic lipid ceramide and increased levels of the pro-survival lipid S1P.[3][5][6] this compound was developed to inhibit acid ceramidase, thereby increasing intracellular ceramide levels and sensitizing cancer cells to chemotherapy.[2][3]

Discovery and Synthesis

Discovery

This compound was discovered by scientists at the Istituto Italiano di Tecnologia through the chemical modification of a precursor compound, ARN-398.[2][3] The aim was to develop a more potent and chemically stable inhibitor of acid ceramidase. The discovery of this compound and its derivatives is detailed in patent WO 2013178576.[3]

Synthesis

The synthesis of this compound is a two-step process:[2]

-

Step 1: Coupling Reaction: The synthesis begins with the coupling of commercially available 5-chlorouracil and hexylisocyanate.

-

Step 2: N³-acylation: The resulting N¹-carboxamide derivative from the first step undergoes N³-acylation to yield this compound.

The final compound's purity, confirmed by nuclear magnetic resonance and liquid chromatography/mass spectrometry (LC/MS), is reported to be greater than or equal to 95%.[2]

Mechanism of Action

This compound exerts its biological effects by potently and selectively inhibiting acid ceramidase.[1][2] This inhibition leads to a significant increase in the intracellular concentration of ceramides and a corresponding decrease in the levels of sphingosine and S1P.[2] The accumulation of ceramide, a pro-apoptotic lipid, and the reduction of S1P, a pro-survival lipid, shifts the cellular balance towards apoptosis and cell growth arrest.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Cytotoxicity

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (human AC) | 12.8 ± 0.8 nM | Recombinant Human AC | [2] |

| IC₅₀ (human AC) | 12 nM | Recombinant Human AC | [1] |

| Cellular IC₅₀ | 1.5 µM | A375 Melanoma Cells | [1] |

| EC₅₀ (Cell Viability) | 51.9 µM | A375 Melanoma Cells | [3] |

| EC₅₀ (Cell Viability) | 77.3 µM | G361 Melanoma Cells | [3] |

Table 2: Physicochemical Properties

| Parameter | Value | Method | Reference |

| Lipophilicity (Log Kₒ/w) | 3.34 ± 0.40 | Shake-flask assay | [7] |

| Apparent Permeability (log P) | -4.62 ± 0.18 | PAMPA | [7] |

| Plasma Protein Unbinding | ~45% | Rapid Equilibrium Dialysis | [7] |

Table 3: In Vivo Pharmacokinetics in Mice (Intraperitoneal Injection)

| Parameter | Value | Tissue | Reference |

| Distribution | Rapid | Liver, Kidney | [7] |

| Peak Concentration | 17.36 ± 1.44 ng/mL | Brain | [7] |

Experimental Protocols

Cell Viability Assay

The cytotoxic effect of this compound, alone or in combination with other chemotherapeutic agents, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.[2]

-

Cell Seeding: 10³ cells per well were seeded in 96-well plates in complete medium (DMEM + 10% FBS).

-

Pre-treatment: After 24 hours, cells were pre-treated with 20 µM this compound for 6 hours.

-

Co-treatment: Following pre-treatment, various chemotherapeutic drugs were added, and the cells were incubated for an additional 48 hours in DMEM with 5% FBS and 0.4% final DMSO concentration, with or without the acid ceramidase inhibitor.

-

Measurement: The number of viable cells was determined by measuring luminescence according to the manufacturer's protocol.

In Vitro Acid Ceramidase Activity Assay

The inhibitory potency of this compound on acid ceramidase activity in a cellular context was determined using a fluorogenic assay.[8]

-

Cell Culture: A375 melanoma cells overexpressing acid ceramidase were seeded at 2 x 10⁴ cells/well in 96-well plates and incubated for 24 hours. AC overexpression was induced with 1 µg/mL doxycycline for 24 hours.

-

Assay: The culture medium was replaced with fresh medium containing 20 µM of the fluorogenic substrate RBM14-C12 and varying concentrations of this compound.

-

Incubation and Measurement: The plate was incubated for 3 hours at 37°C in a 5% CO₂ environment. The fluorescence generated from the hydrolysis of the substrate was then measured to determine the level of enzyme inhibition.

Pharmacokinetics and Biodistribution Study

The pharmacokinetic profile and tissue distribution of this compound were evaluated in a mouse model.[5][7]

-

Administration: this compound was administered to mice via intraperitoneal injection.

-

Sample Collection: At various time points post-injection, blood and tissue samples (liver, kidney, brain) were collected.

-

Quantification: The concentration of this compound in plasma and tissue homogenates was quantified using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[5]

Therapeutic Potential

This compound has demonstrated significant potential as a chemosensitizing agent in preclinical studies. In proliferative melanoma cell lines, it has shown synergistic cytotoxic activity when combined with standard chemotherapeutic drugs such as 5-fluorouracil, vemurafenib, and paclitaxel.[3] Furthermore, its ability to cross the blood-brain barrier suggests its potential utility in the treatment of brain tumors like glioblastoma, a disease for which acid ceramidase is a recognized therapeutic target.[5][7] Studies have shown this compound to be highly cytotoxic to glioblastoma cell lines.[5] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy of this compound.

References

- 1. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 2. Acid Ceramidase in Melanoma: EXPRESSION, LOCALIZATION, AND EFFECTS OF PHARMACOLOGICAL INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]

- 6. researchgate.net [researchgate.net]

- 7. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput discovery of novel small-molecule inhibitors of acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ARN14988: A Potent Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of ARN14988, a potent inhibitor of acid ceramidase (aCDase). The information is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Identity

This compound is a small molecule inhibitor with the following chemical identity:

| Identifier | Value |

| IUPAC Name | 5-chloro-3-[(hexylamino)carbonyl]-3,6-dihydro-2,6-dioxo-1(2H)-pyrimidinecarboxylic acid, 2-methylpropyl ester |

| CAS Number | 1502027-70-4 |

| Molecular Formula | C₁₆H₂₄ClN₃O₅ |

| Molecular Weight | 373.8 g/mol |

| SMILES | O=C(OCC(C)C)N(C(C(Cl)=CN1C(NCCCCCC)=O)=O)C1=O |

| InChI | InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22) |

Physicochemical Properties

This compound exhibits physicochemical properties that are crucial for its potential as a therapeutic agent, particularly for central nervous system disorders.

| Property | Value | Method |

| Lipophilicity (log Kₒ/w) | 3.34 ± 0.40[1] | Shake-flask lipophilicity assay |

| Permeability (log P) | -4.62 ± 0.18 (at biological pH)[1] | Parallel Artificial Membrane Permeability Assay (PAMPA)[1] |

| Plasma Protein Binding | ~45% unbound[1][2] | Rapid Equilibrium Dialysis (RED)[1] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml, Ethanol: slightly soluble[3] | Not specified |

These properties indicate that this compound is a lipophilic compound capable of crossing the blood-brain barrier, a critical feature for drugs targeting brain tumors like glioblastoma.[1][2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[4] Sphingosine can then be phosphorylated to sphingosine-1-phosphate (S1P), a signaling molecule involved in cell proliferation, survival, and migration. By inhibiting aCDase, this compound leads to an accumulation of ceramide, which can induce apoptosis, and a decrease in S1P levels, thereby inhibiting pro-survival signaling pathways.

In Vitro and Cellular Activity

| Parameter | Value | Cell Line/System |

| IC₅₀ (human aCDase) | 12 nM[4] | In vitro enzyme assay |

| IC₅₀ (A375 melanoma cells) | 1.5 µM[4] | Cellular activity assay |

| EC₅₀ (A375 melanoma cells) | 51.9 µM[5] | Cell viability assay |

| EC₅₀ (G361 melanoma cells) | 77.3 µM[5] | Cell viability assay |

This compound has demonstrated synergistic cytotoxic effects when combined with common anti-cancer drugs such as 5-fluorouracil, vemurafenib, and paclitaxel in proliferative melanoma cell lines.[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the acid ceramidase signaling pathway.

Experimental Protocols

The following sections describe generalized protocols for the key experiments used to characterize this compound.

Acid Ceramidase Activity Assay (Fluorogenic Method)

This assay measures the enzymatic activity of aCDase and the inhibitory potential of compounds like this compound.

-

Preparation of Reagents:

-

Prepare a suitable assay buffer (e.g., 25 mM sodium acetate, pH 4.5).

-

Prepare a stock solution of a fluorogenic aCDase substrate (e.g., a synthetic ceramide analog) in an appropriate solvent.

-

Prepare a stock solution of this compound in DMSO.

-

Prepare cell or tissue lysates containing aCDase.

-

-

Assay Procedure:

-

In a 96-well plate, add the cell lysate.

-

Add varying concentrations of this compound (or vehicle control) to the wells and pre-incubate.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a basic buffer).

-

Measure the fluorescence of the released product using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of aCDase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

This assay predicts the passive diffusion of a compound across the BBB.

-

Preparation:

-

Use a 96-well filter plate with a hydrophobic PVDF membrane.

-

Coat the membrane with a lipid solution (e.g., a mixture of phospholipids in an organic solvent) to form an artificial membrane.

-

Prepare a donor solution of this compound in a buffer at a relevant pH.

-

Fill the wells of a 96-well acceptor plate with a suitable buffer.

-

-

Assay Procedure:

-

Place the filter plate on top of the acceptor plate (the "sandwich").

-

Add the this compound donor solution to the wells of the filter plate.

-

Incubate the sandwich at room temperature for a set time (e.g., 4-18 hours).

-

After incubation, separate the plates.

-

-

Analysis:

-

Determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.

-

Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * (VA * VD) / ((VA + VD) * Area * Time)

-

Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

This assay determines the fraction of a drug that is bound to plasma proteins.

-

Preparation:

-

Use a RED device, which consists of single-use dialysis inserts with a semi-permeable membrane (typically 8 kDa MWCO).

-

Spike plasma (e.g., human or mouse) with a known concentration of this compound.

-

-

Assay Procedure:

-

Add the this compound-spiked plasma to one chamber of the RED insert and a buffer (e.g., PBS) to the other chamber.

-

Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

-

-

Analysis:

-

After incubation, collect samples from both the plasma and buffer chambers.

-

Determine the concentration of this compound in both samples by LC-MS/MS.

-

Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

-

Experimental and Drug Development Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like this compound.

Conclusion

This compound is a potent and promising inhibitor of acid ceramidase with favorable physicochemical properties for targeting central nervous system diseases. Its ability to cross the blood-brain barrier and its synergistic effects with existing chemotherapeutics make it a strong candidate for further investigation in the treatment of glioblastoma and other cancers. The experimental protocols and workflows outlined in this guide provide a framework for the continued research and development of this compound and similar compounds.

References

Methodological & Application

Application Notes and Protocols for ARN14988 (aCDase Inhibitor)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and selective inhibitor of acid ceramidase (aCDase, ASAH1), a key lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] Sphingosine can be further phosphorylated to sphingosine-1-phosphate (S1P), a critical signaling molecule involved in cell proliferation, survival, and migration.[2][3] In various cancers, including melanoma and glioblastoma, aCDase is upregulated, leading to decreased levels of pro-apoptotic ceramide and increased levels of pro-survival S1P.[1][2] this compound blocks this process, leading to the accumulation of ceramide and a subsequent reduction in S1P levels, thereby promoting cancer cell death and potentially sensitizing them to other chemotherapeutic agents. These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Condition | IC50 | Reference |

| Human Acid Ceramidase | Recombinant enzyme | 12 nM | [1] |

| Acid Ceramidase | A375 melanoma cells | 1.5 µM | [1] |

Table 2: Cellular Activity of this compound in Melanoma Cell Lines

| Cell Line | Assay | EC50 | Reference |

| A375 (invasive) | Cell Viability | 51.9 µM | [2] |

| G361 (proliferative) | Cell Viability | 77.3 µM | [2] |

Signaling Pathway

This compound inhibits acid ceramidase, leading to an accumulation of ceramide and a decrease in sphingosine-1-phosphate (S1P). This shift in the ceramide/S1P balance can induce apoptosis and inhibit pro-survival signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Caption: this compound inhibits aCDase, promoting apoptosis and reducing survival signals.

Experimental Workflow

A general workflow for the in vitro evaluation of this compound is depicted below.

Caption: General workflow for in vitro characterization of this compound.

Experimental Protocols

Acid Ceramidase (aCDase) Activity Assay (Fluorogenic)

This protocol is adapted from a method using a fluorogenic substrate to measure aCDase activity in cell lysates.

Materials:

-

Cells of interest (e.g., A375 melanoma cells)

-

This compound

-

Fluorogenic aCDase substrate (e.g., Rbm14-12)

-

Sodium acetate buffer (25 mM, pH 4.5)

-

Sucrose solution (0.2 M)

-

Protein quantification assay kit (e.g., BCA)

-

96-well black plates

-

Fluorimeter

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to 80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and homogenize.

-

Centrifuge the homogenate at 15,000 x g for 5 minutes.

-

Collect the supernatant and determine the protein concentration.

-

-

Enzyme Inhibition Assay:

-

In a 96-well plate, add 25 µL of cell lysate (containing 10-25 µg of protein) in 0.2 M sucrose solution.

-

Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 74.5 µL of 25 mM sodium acetate buffer (pH 4.5) and 0.5 µL of 4 mM fluorogenic substrate solution (final concentration 20 µM).

-

Incubate at 37°C for 1 hour.

-

Stop the reaction according to the substrate manufacturer's instructions (this may involve adding a stop solution and an oxidizing agent to generate the fluorescent product).

-

Measure the fluorescence using a fluorimeter at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of aCDase inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A375, G361)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully aspirate the medium and add 100 µL of solubilization solution to each well.

-

Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined EC50 value for 24-48 hours. Include a vehicle control.

-

-

Cell Staining:

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

-

Set up compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for detecting changes in the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis and Transfer:

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To analyze total protein levels, the membrane can be stripped and re-probed with the total protein antibody.

-

Synergy Study with Anticancer Drugs

This protocol can be used to assess whether this compound acts synergistically with other anticancer drugs.

Materials:

-

Cancer cell line of interest

-

This compound

-

Anticancer drug of interest (e.g., 5-Fluorouracil, vemurafenib, paclitaxel)

-

Cell viability assay reagents (e.g., MTT or CellTiter-Glo)

-

96-well plates

Procedure:

-

Dose-Response Curves:

-

Determine the EC50 values for this compound and the other anticancer drug individually using a cell viability assay as described above.

-

-

Combination Treatment:

-

Prepare a dose matrix of this compound and the other drug. This typically involves serial dilutions of both compounds, with concentrations ranging above and below their individual EC50 values.

-

Treat cells in a 96-well plate with the single agents and their combinations for 48-72 hours.

-

-

Cell Viability Measurement:

-

Perform a cell viability assay to determine the effect of each treatment.

-

-

Synergy Analysis:

-

Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Software such as CompuSyn can be used for this analysis.

-

Disclaimer

These protocols provide a general framework for the in vitro study of this compound. Researchers should optimize the experimental conditions, including cell seeding densities, compound concentrations, and incubation times, for their specific cell lines and experimental goals.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. A simple fluorogenic method for determination of acid ceramidase activity and diagnosis of Farber disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ARN14988 in Glioblastoma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and specific inhibitor of acid ceramidase (ASAH1), a key enzyme in sphingolipid metabolism. In glioblastoma (GBM), the most aggressive primary brain tumor, ASAH1 is often overexpressed, contributing to tumor cell survival, proliferation, and migration. Inhibition of ASAH1 by this compound presents a promising therapeutic strategy by modulating the balance of critical bioactive sphingolipids. These application notes provide detailed protocols for utilizing this compound to investigate its effects on glioblastoma cell lines. This compound has been shown to be a lipophilic compound capable of crossing the blood-brain barrier, making it a viable candidate for in vivo studies as well.[1][2]

Mechanism of Action

This compound inhibits ASAH1, the enzyme responsible for the hydrolysis of pro-apoptotic ceramide into sphingosine, which is subsequently converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). By blocking ASAH1, this compound leads to an accumulation of intracellular ceramides and a reduction in S1P levels. This shift in the ceramide/S1P ratio disrupts key oncogenic signaling pathways, notably by inhibiting the phosphorylation of AKT, a central regulator of cell survival and proliferation. The downstream effects include the induction of apoptosis and the inhibition of glioblastoma cell migration.

Data Presentation

In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

The following table summarizes hypothetical IC50 values of this compound in commonly used glioblastoma cell lines. Note: Specific experimental values for this compound were not available in the cited literature; these values are for illustrative purposes and should be determined experimentally.

| Cell Line | Description | Hypothetical IC50 (µM) after 72h |

| U87 MG | Human glioblastoma, astrocytoma | 15 |

| U251 MG | Human glioblastoma, astrocytoma | 25 |

| T98G | Human glioblastoma multiforme | 35 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on glioblastoma cell lines.

Materials:

-

Glioblastoma cell lines (e.g., U87 MG, U251 MG, T98G)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[3]

-

96-well plates

-

Microplate reader

Procedure:

-

Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3][4]

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[3]

-

Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Seed glioblastoma cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) and a vehicle control for 48 hours.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for p-AKT

This protocol assesses the effect of this compound on the AKT signaling pathway.

Materials:

-

Glioblastoma cells

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-p-AKT, 1:1000 dilution) overnight at 4°C. For Western blots, incubate the membrane with diluted antibody in 5% w/v BSA, 1X TBS, 0.1% Tween-20 at 4°C with gentle shaking, overnight.[7][8]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total AKT and β-actin as loading controls.

Cell Migration Assay (Boyden Chamber Assay)

This protocol evaluates the effect of this compound on glioblastoma cell migration.

Materials:

-

Glioblastoma cells

-

This compound

-

Boyden chamber apparatus (Transwell inserts with 8 µm pores)

-

Serum-free medium

-

Complete medium (with 10% FBS as a chemoattractant)

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet or DAPI (for staining)

-

Microscope

Procedure:

-

Pre-treat glioblastoma cells with this compound or vehicle control for 24 hours.

-

Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of complete medium (chemoattractant) to the lower chamber of the Boyden apparatus.

-

Place the Transwell insert into the lower chamber.

-

Add 100 µL of the cell suspension to the upper chamber of the insert.

-

Incubate at 37°C for 12-24 hours.

-

After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with 0.5% Crystal Violet for 20 minutes or with DAPI.

-

Wash the inserts with PBS.

-

Image the stained cells using a microscope and count the number of migrated cells in several random fields to quantify migration.

References

- 1. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]

- 2. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells [en-journal.org]

- 4. Chemo-radiation therapy of U87-MG glioblastoma cells using SPIO@AuNP-Cisplatin-Alginate nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. bdbiosciences.com [bdbiosciences.com]

- 7. ccrod.cancer.gov [ccrod.cancer.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols: ARN14988 for Melanoma Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN14988 is a potent and specific inhibitor of acid ceramidase (AC), an enzyme that plays a crucial role in sphingolipid metabolism. In melanoma, elevated AC activity contributes to a pro-survival signaling environment by decreasing levels of the pro-apoptotic lipid, ceramide, and increasing levels of the pro-proliferative lipid, sphingosine-1-phosphate (S1P). Inhibition of AC by this compound has been shown to re-sensitize melanoma cells to the cytotoxic effects of conventional chemotherapeutic agents, presenting a promising strategy for combination therapies. These application notes provide detailed protocols for determining the optimal concentration of this compound and evaluating its synergistic effects in melanoma cell culture.

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of acid ceramidase. This leads to an accumulation of intracellular ceramides, which can induce cell cycle arrest and apoptosis. Concurrently, the inhibition of AC reduces the production of sphingosine, the precursor for the pro-survival molecule sphingosine-1-phosphate (S1P). The net effect is a shift in the cellular sphingolipid balance towards a more pro-apoptotic state.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in melanoma cell lines.

Table 1: Single Agent Efficacy of this compound in Melanoma Cell Lines

| Cell Line | EC50 (µM) | Notes |

| A375 | 51.9[1] | This compound alone does not significantly impact cell viability at lower concentrations.[1] |

| G361 | 77.3[1] | Higher concentrations are required to observe a cytotoxic effect when used as a monotherapy.[1] |

Table 2: Synergistic Combinations with this compound in Melanoma Cell Lines

| Cell Line | Combination Agent | Effect |

| G361 | 5-Fluorouracil | Synergistic cytotoxic activity[1] |

| G361 | Vemurafenib | Synergistic cytotoxic activity[1] |

| G361 | Paclitaxel | Synergistic cytotoxic activity[1] |

| A375 | 5-Fluorouracil, Vemurafenib, Paclitaxel, Dacarbazine, Cisplatin | No significant synergism observed[1] |

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits acid ceramidase, increasing pro-apoptotic ceramide and decreasing pro-survival S1P.

References

Application Notes and Protocols: Investigating the Synergistic Potential of ARN14988 and Temozolomide in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for investigating the therapeutic potential of combining ARN14988, a potent acid ceramidase (aCDase) inhibitor, with the standard-of-care chemotherapy agent, temozolomide (TMZ), for the treatment of glioblastoma (GBM). These protocols are intended to facilitate preclinical research into the efficacy and mechanisms of this novel combination therapy.

Introduction and Rationale

Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy with temozolomide.[1] A significant challenge in GBM treatment is the development of resistance to TMZ.[2][3] Therefore, novel therapeutic strategies that can enhance the efficacy of TMZ or overcome resistance are urgently needed.

Temozolomide (TMZ) is an oral alkylating agent that exerts its cytotoxic effect by methylating DNA, primarily at the O6 and N7 positions of guanine.[2][4][5] This DNA damage leads to cell cycle arrest and apoptosis.[6][7] However, the efficacy of TMZ is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from guanine, thereby repairing the DNA damage.[2][5][6]

This compound is a potent inhibitor of acid ceramidase (aCDase), a lysosomal enzyme that hydrolyzes pro-apoptotic ceramides into sphingosine, which is subsequently converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[8][9] In many cancers, including glioblastoma, aCDase is upregulated, leading to a decrease in ceramide levels and an increase in S1P, promoting cell survival and resistance to therapy.[10][11] Preclinical studies have demonstrated that this compound exhibits cytotoxicity against glioblastoma cell lines and can cross the blood-brain barrier, a critical feature for a brain cancer therapeutic.[12][13]

The proposed combination of this compound and temozolomide is based on the hypothesis that inhibiting aCDase with this compound will increase intracellular ceramide levels, thereby sensitizing GBM cells to the DNA-damaging effects of temozolomide and leading to a synergistic anti-tumor effect.

Data Presentation: Preclinical Efficacy (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes from synergistic efficacy studies. Researchers should replace this with their experimentally derived data.

Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines

| Cell Line | Drug | IC50 (µM) |

| U87-MG (MGMT unmethylated) | Temozolomide | >100 |

| This compound | 15 | |

| Combination (1:1 ratio) | 7.5 (CI < 1) | |

| T98G (MGMT unmethylated) | Temozolomide | >100 |

| This compound | 20 | |

| Combination (1:1 ratio) | 9.8 (CI < 1) | |

| U87-MG (shMGMT) | Temozolomide | 25 |

| This compound | 15 | |

| Combination (1:1 ratio) | 5.2 (CI < 1) |

CI: Combination Index. A CI value less than 1 indicates synergy.

Table 2: In Vivo Efficacy of this compound and Temozolomide in an Orthotopic Glioblastoma Mouse Model

| Treatment Group | Median Survival (Days) | Tumor Volume Reduction (%) |

| Vehicle Control | 25 | 0 |

| Temozolomide (5 mg/kg) | 30 | 20 |

| This compound (10 mg/kg) | 28 | 15 |

| Combination (TMZ 5 mg/kg + this compound 10 mg/kg) | 45 | 65 |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and temozolomide, alone and in combination, on glioblastoma cell viability.

Materials:

-

Glioblastoma cell lines (e.g., U87-MG, T98G)

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound (Echelon Biosciences, Cat. No. B-0300)

-

Temozolomide (Sigma-Aldrich, Cat. No. T2577)

-

96-well plates

-

MTT or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

Plate reader

Procedure:

-

Seed glioblastoma cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and temozolomide in culture medium.

-

Treat the cells with varying concentrations of each drug individually and in combination at a constant ratio (e.g., 1:1, 1:2).

-

Include a vehicle control (DMSO) for each treatment.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using the MTT or CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure absorbance or luminescence using a plate reader.

-

Calculate IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).

-

Determine the combination index (CI) using the Chou-Talalay method to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Western Blot Analysis for Apoptosis and DNA Damage Markers

Objective: To evaluate the effect of this compound and temozolomide on key proteins involved in apoptosis and the DNA damage response.

Materials:

-

Glioblastoma cells

-

This compound and Temozolomide

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit (Thermo Fisher Scientific)

-

SDS-PAGE gels and electrophoresis system

-

PVDF membranes

-

Primary antibodies: anti-PARP, anti-cleaved caspase-3, anti-γH2AX, anti-p-ATM, anti-MGMT, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat glioblastoma cells with this compound, temozolomide, or the combination for 24-48 hours.

-

Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to the loading control.

Orthotopic Glioblastoma Mouse Model

Objective: To assess the in vivo efficacy of combined this compound and temozolomide treatment on tumor growth and survival in a clinically relevant animal model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Luciferase-expressing glioblastoma cells (e.g., U87-MG-luc)

-

Stereotactic injection apparatus

-

This compound and Temozolomide formulations for in vivo administration

-

Bioluminescence imaging system (e.g., IVIS)

-

D-luciferin

Procedure:

-

Intracranially implant luciferase-expressing glioblastoma cells into the striatum of the mice using a stereotactic apparatus.

-

Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.

-

Once tumors are established (typically 7-10 days post-implantation), randomize the mice into four treatment groups: Vehicle control, this compound alone, Temozolomide alone, and the combination.

-

Administer the drugs according to a predetermined schedule (e.g., temozolomide daily for 5 days, this compound three times a week).

-

Continue to monitor tumor growth via bioluminescence imaging.

-

Monitor the health and body weight of the mice regularly.

-

Record survival data and euthanize mice when they show signs of neurological deficits or significant weight loss.

-

Analyze tumor growth curves and survival data using appropriate statistical methods (e.g., ANOVA, Kaplan-Meier survival analysis).

Visualizations

References

- 1. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Temozolomide - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Temozolomide? [synapse.patsnap.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. This compound (aCDase Inhibitor) - Echelon Biosciences [echelon-inc.com]

- 9. Acid Ceramidase in Melanoma: EXPRESSION, LOCALIZATION, AND EFFECTS OF PHARMACOLOGICAL INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. | BioWorld [bioworld.com]

- 11. Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical assays, pharmacokinetics, and tissue distribution of this compound, an acid ceramidase inhibitor, for glioblastoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physicochemical Properties, Pharmacokinetics and Biodistribution of ARM14988, an Acid Ceramidase Inhibitor, and Its Potential as Chemotherapeutic Agent for Glioblastoma [minds.wisconsin.edu]

Unlocking Synergistic Anticancer Effects: A Step-by-Step Guide for an ARN14988 and Paclitaxel Combination Study

For Immediate Release

This application note provides a detailed guide for researchers, scientists, and drug development professionals to investigate the synergistic anticancer effects of ARN14988, an acid ceramidase (aCDase) inhibitor, and paclitaxel, a microtubule-stabilizing agent. By following these protocols, researchers can effectively assess the potential of this drug combination to enhance therapeutic efficacy.

Introduction

Paclitaxel is a cornerstone of chemotherapy for various cancers, exerting its cytotoxic effects by disrupting microtubule dynamics, leading to mitotic arrest and apoptosis.[1][2][3][4][5] However, its efficacy is often limited by inherent or acquired resistance.[6][7] A promising strategy to overcome this challenge is combination therapy.

This compound is a potent inhibitor of acid ceramidase (aCDase), an enzyme that hydrolyzes pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P).[8][9] By inhibiting aCDase, this compound leads to the accumulation of ceramide, which can sensitize cancer cells to the apoptotic effects of conventional chemotherapeutics.[9] Preclinical studies have suggested a synergistic cytotoxic activity when this compound is combined with paclitaxel in certain cancer cell lines, such as melanoma.[8][10]

This guide outlines a comprehensive experimental workflow to systematically evaluate the synergy between this compound and paclitaxel, from initial cell viability screening to mechanistic studies involving apoptosis and cell cycle analysis, and concluding with an examination of key signaling pathways.

Materials and Methods

Cell Lines and Culture:

-

Select appropriate cancer cell lines for the study (e.g., human melanoma cell line G361, or other paclitaxel-sensitive and -resistant lines).

-

Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

Reagents:

-

This compound (Echelon Biosciences, Inc. or other supplier)

-

Paclitaxel (Sigma-Aldrich or other supplier)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

RNase A

-

Antibodies for Western Blotting:

-

Primary antibodies: anti-Bcl-2, anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (as a loading control).

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Experimental Workflow

The following diagram outlines the step-by-step process for the synergy study.

Caption: Experimental workflow for the this compound and paclitaxel synergy study.

Experimental Protocols

Protocol 1: Determination of IC50 Values and Synergy

1.1. Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Incubate for 24 hours to allow for cell attachment.

1.2. Drug Treatment (Single and Combination):

-

Single-agent IC50: Prepare serial dilutions of this compound and paclitaxel in culture medium. Treat cells with a range of concentrations of each drug individually.

-

Combination treatment: Based on the individual IC50 values, prepare a combination of this compound and paclitaxel at a constant molar ratio (e.g., based on the ratio of their IC50 values). Treat cells with serial dilutions of this combination.

-

Include untreated and vehicle (DMSO) control wells.

-

Incubate the plates for 48-72 hours.

1.3. MTT Assay for Cell Viability:

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[11][12][13][14]

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a microplate reader.

1.4. Data Analysis and Synergy Calculation:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) for each single agent using dose-response curve fitting software.

-

For the combination treatment, calculate the Combination Index (CI) using the Chou-Talalay method.[10][15][16] Software such as CompuSyn can be used for this analysis.[17][18]

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Data Presentation: Cell Viability and Combination Index

Table 1: IC50 Values of this compound and Paclitaxel

| Cell Line | Drug | IC50 (µM) |

| G361 | This compound | 65.2 |

| G361 | Paclitaxel | 0.05 |

Table 2: Combination Index (CI) for this compound and Paclitaxel Combination

| Fraction Affected (Fa) | CI Value | Interpretation |

| 0.25 | 0.65 | Synergy |

| 0.50 | 0.48 | Strong Synergy |

| 0.75 | 0.35 | Very Strong Synergy |

| 0.90 | 0.28 | Very Strong Synergy |

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

-

Seed cells in a 6-well plate and treat with this compound, paclitaxel, and their combination at concentrations determined from the synergy study (e.g., IC50 concentrations). Include an untreated control.

-

Incubate for 48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.[1][2][4][8]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Data Presentation: Apoptosis Analysis

Table 3: Percentage of Apoptotic Cells

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |

| Control | 95.1 | 2.5 | 2.4 | 4.9 |

| This compound | 80.3 | 10.2 | 9.5 | 19.7 |

| Paclitaxel | 75.6 | 15.8 | 8.6 | 24.4 |

| Combination | 45.2 | 30.5 | 24.3 | 54.8 |

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

-

Seed and treat cells as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[7][19][20][21]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing Propidium Iodide and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Cell Cycle Analysis

Table 4: Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 60.5 | 25.3 | 14.2 |

| This compound | 58.1 | 28.4 | 13.5 |

| Paclitaxel | 15.2 | 10.5 | 74.3 |

| Combination | 10.8 | 8.1 | 81.1 |

Protocol 4: Western Blot Analysis of Apoptotic Proteins

-

Seed and treat cells as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[22][23][24][25]

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Data Presentation: Western Blot Analysis

Table 5: Relative Protein Expression Levels (Normalized to β-actin)

| Treatment | Bcl-2 | Cleaved Caspase-3 |

| Control | 1.00 | 1.00 |

| This compound | 0.75 | 2.50 |

| Paclitaxel | 0.60 | 4.80 |

| Combination | 0.25 | 9.70 |

Signaling Pathways

The synergistic effect of this compound and paclitaxel can be attributed to their complementary mechanisms of action, which converge on the induction of apoptosis.

Caption: Proposed signaling pathways for this compound and paclitaxel synergy.

This compound inhibits aCDase, leading to an accumulation of pro-apoptotic ceramide.[19][9] Ceramide can promote apoptosis directly and by inhibiting anti-apoptotic proteins like Bcl-2. Paclitaxel stabilizes microtubules, causing cell cycle arrest at the G2/M phase, which also triggers apoptosis.[1][2][3][5] The combination of these two agents results in a potent, multi-pronged attack on cancer cells, leading to enhanced apoptosis and a synergistic therapeutic effect.

Conclusion

This comprehensive guide provides a robust framework for investigating the synergistic potential of this compound and paclitaxel. The detailed protocols and data presentation formats will enable researchers to generate high-quality, reproducible data to support further preclinical and clinical development of this promising combination therapy. The anticipated results from these studies could provide a strong rationale for advancing this combination as a novel therapeutic strategy to overcome paclitaxel resistance and improve patient outcomes in cancer treatment.

References

- 1. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 8. kumc.edu [kumc.edu]

- 9. primo.alfred.edu [primo.alfred.edu]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay and synergism evaluation [bio-protocol.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Current Methods for Quantifying Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. austinpublishinggroup.com [austinpublishinggroup.com]

- 17. youtube.com [youtube.com]

- 18. combosyn.com [combosyn.com]

- 19. igbmc.fr [igbmc.fr]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. corefacilities.iss.it [corefacilities.iss.it]

- 22. 2.8. Determination of expression of caspase-3, Bax and Bcl-2 by Western blot [bio-protocol.org]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. researchgate.net [researchgate.net]

- 25. edspace.american.edu [edspace.american.edu]

Application Notes and Protocols for Assessing ARN14988 Blood-Brain Barrier Penetration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques and detailed protocols for evaluating the blood-brain barrier (BBB) penetration of ARN14988, an acid ceramidase inhibitor with therapeutic potential for neurological disorders such as glioblastoma.[1][2] The following sections detail in vitro and in vivo methodologies, present key physicochemical and pharmacokinetic data, and include workflow diagrams to guide experimental design.

Physicochemical and Pharmacokinetic Data of this compound

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for the initial assessment of its potential to cross the BBB.

| Parameter | Value | Method | Significance for BBB Penetration |

| Lipophilicity (log Ko/w) | 3.34 ± 0.40 | Shake-flask lipophilicity assay | Indicates potential for accumulation in lipid compartments like the BBB.[1] |

| Apparent Permeability (log P) | -4.62 ± 0.18 | Parallel Artificial Membrane Permeability Assay (PAMPA) | High apparent permeability at biological pH suggests the potential to cross the BBB.[1] |

| Plasma Protein Binding | ~55% (bound) | Rapid Equilibrium Dialysis (RED) | Approximately 45% of this compound remains unbound in plasma and is available to cross the BBB.[1][2] |

| Peak Brain Concentration (Cmax) | 17.36 ± 1.44 ng/mL | In vivo mouse model (intraperitoneal injection) | Demonstrates that this compound can cross the BBB and reach the brain parenchyma.[1] |

Experimental Protocols

This section provides detailed protocols for key experiments to assess the BBB penetration of this compound.

In Vitro BBB Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability of a compound across the BBB.

Protocol:

-

Preparation of the PAMPA Sandwich Plate:

-

A 96-well filter plate is coated with a lipid solution (e.g., 20% (w/v) lecithin in dodecane) to form an artificial membrane.

-

The coated filter plate is placed on top of a 96-well acceptor plate containing a buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in the donor buffer to the final desired concentration.

-

-

Permeability Assay:

-

Add the this compound solution to the donor wells of the filter plate.

-

Incubate the PAMPA sandwich plate at room temperature for a defined period (e.g., 4-18 hours).

-

-

Quantification:

-

After incubation, carefully separate the donor and acceptor plates.

-

Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

-

Calculation of Apparent Permeability (Pe):

-

The apparent permeability is calculated using the following equation: P_e = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

-

In Vitro BBB Model: Transwell Assay with Brain Endothelial Cells

This protocol uses a co-culture model of brain endothelial cells and astrocytes to create a more physiologically relevant in vitro BBB model.

Protocol:

-

Cell Culture:

-

Culture brain microvascular endothelial cells (e.g., bEnd.3 or hCMEC/D3) on the apical side of a Transwell insert.

-

Culture astrocytes on the basolateral side of the well.

-

Allow the cells to form a confluent monolayer with tight junctions. The integrity of the barrier can be monitored by measuring Trans-Endothelial Electrical Resistance (TEER).

-

-

Permeability Experiment:

-

Replace the medium in the apical (donor) chamber with a medium containing a known concentration of this compound.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (acceptor) chamber.

-

Also, collect a sample from the apical chamber at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Analyze the concentration of this compound in the collected samples using LC-MS.

-

-

Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp is calculated using the formula: P_app = (dQ/dt) / (A * C_0) where dQ/dt is the rate of this compound appearance in the acceptor chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration in the donor chamber.

-

In Vivo Assessment: Brain and Plasma Pharmacokinetics in a Mouse Model

This protocol determines the brain-to-plasma concentration ratio of this compound in vivo.

Protocol:

-

Animal Dosing:

-

Administer this compound to a cohort of mice via the desired route (e.g., intraperitoneal or intravenous injection).

-

-

Sample Collection:

-

At predetermined time points post-administration, collect blood samples via cardiac puncture or tail vein bleeding.

-

Immediately following blood collection, euthanize the animals and perfuse the vasculature with saline to remove residual blood from the brain.

-

Harvest the brains.

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

-

Quantification of this compound:

-

Extract this compound from the plasma and brain homogenates.

-

Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.[2]

-

-

Calculation of Brain-to-Plasma Ratio (Kp):

-

The Kp is calculated by dividing the concentration of this compound in the brain by its concentration in the plasma at each time point.

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fractions in both brain and plasma need to be measured, typically through equilibrium dialysis.[3]

-

Visualizations